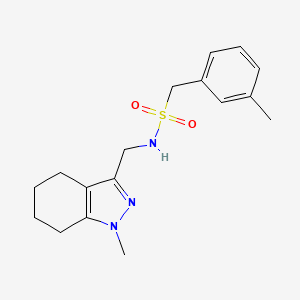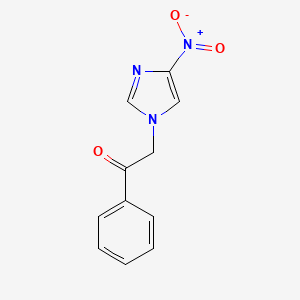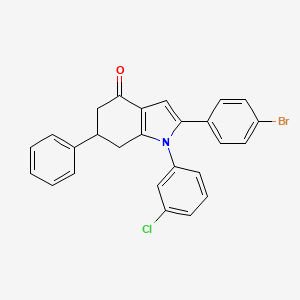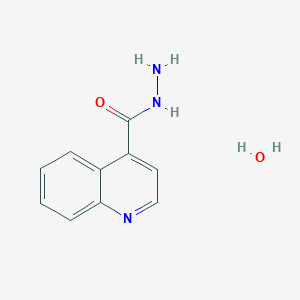
6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structures related to "6-((4-(4-methoxyphenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione." Studies have explored various synthetic routes and chemical reactions to produce these compounds, examining their structural and chemical properties through techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For instance, the study by Meshcheryakova et al., 2013 detailed the synthesis of new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole, highlighting the chemical reactions and conditions employed to achieve these compounds.
Biological and Pharmaceutical Research
While excluding direct references to drug use, dosage, and side effects, it's noteworthy that the structural motifs present in "this compound" have been investigated for their potential biological activities. Research in this area often focuses on the evaluation of these compounds as inhibitors of various enzymes or as potential therapeutic agents against diseases. For example, Bekircan et al., 2015 investigated the synthesis of novel compounds derived from a structurally similar triazol compound for their lipase and α-glucosidase inhibition properties, suggesting potential applications in the treatment of diseases related to these enzymes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a 4-nitrobenzylthiol followed by a 1,2,4-triazole ring formation and subsequent alkylation with a methylene group containing a methoxyphenyl group.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "4-nitrobenzylthiol", "4-methoxyphenylboronic acid", "1,2,4-triazole", "Potassium carbonate", "Palladium acetate", "Copper(II) iodide", "N,N-Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "The 4-nitrobenzylthiol is reacted with the pyrimidine-2,4(1H,3H)-dione in the presence of potassium carbonate and palladium acetate to form the intermediate product.", "The intermediate product is then reacted with 4-methoxyphenylboronic acid in the presence of copper(II) iodide and N,N-dimethylformamide to form the corresponding arylated product.", "The arylated product is then reacted with 1,2,4-triazole in the presence of potassium carbonate and N,N-dimethylformamide to form the final product.", "The final product is purified using a combination of methanol and chloroform." ] } | |
Número CAS |
852153-20-9 |
Fórmula molecular |
C21H18N6O5S |
Peso molecular |
466.47 |
Nombre IUPAC |
6-[[4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-8-6-15(7-9-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-2-4-16(5-3-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |
Clave InChI |
DOLRHVVSZHTNRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2594849.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2594855.png)
![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)



![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

